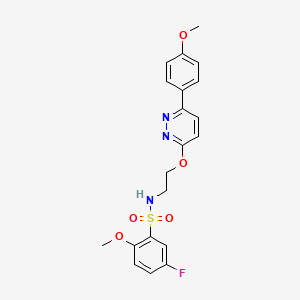

5-fluoro-2-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5S/c1-27-16-6-3-14(4-7-16)17-8-10-20(24-23-17)29-12-11-22-30(25,26)19-13-15(21)5-9-18(19)28-2/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAIBQAXLCKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 433.45 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.45 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The compound may exhibit inhibitory effects on these mutated receptors, thus hindering tumor growth and proliferation.

Case Study : A study demonstrated that similar sulfonamide derivatives showed significant potency against NSCLC cell lines with various EGFR mutations. The compounds were effective in reducing cell viability and inducing apoptosis in these cancer cells, suggesting a promising therapeutic avenue for treatment-resistant cases .

Antimicrobial Activity

The compound's sulfonamide structure also suggests potential antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial reproduction.

Table: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

This table reflects findings from studies where derivatives of similar structures demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

The proposed mechanism of action for this compound involves inhibition of specific enzymes or receptors associated with tumor growth and bacterial metabolism. For example, the compound may inhibit the activity of lipoxygenases, which are involved in inflammatory processes and cancer progression .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, including:

- High aqueous solubility

- Good permeability

- Low plasma protein binding

These properties enhance the bioavailability of the compound, making it a suitable candidate for further clinical development.

Scientific Research Applications

Oncology

The compound has shown promise as an anti-cancer agent, particularly targeting mutated forms of the epidermal growth factor receptor (EGFR). EGFR mutations are implicated in various cancers, including non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines expressing these mutations.

Case Study:

A study evaluated the efficacy of 5-fluoro-2-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide against NSCLC cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 0.5 to 1.5 µM, depending on the specific mutation present in the cell lines tested .

Neurology

Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulating inflammatory pathways and reducing oxidative stress in neuronal cells.

Case Study:

In vivo studies involving LPS-injected mice showed that treatment with the compound led to reduced microglial activation and decreased levels of pro-inflammatory cytokines. This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Pharmacological Profile

The pharmacological activities of this compound include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects : The target compound’s 4-methoxyphenyl and ethoxyethyl groups distinguish it from ’s analog, which uses a methylsulfonyl group and phenyl linker. This difference may influence solubility and target binding .

- Biological Activity : Hydrazinyl-acetonitrile derivatives () exhibit fungicidal/antibacterial activity, suggesting that the pyridazine core is bioactive. However, the target compound’s benzenesulfonamide group may confer distinct pharmacological properties, such as enzyme inhibition .

- Synthetic Efficiency : Yields for analogs in range from 40–62%, while the chromenyl derivative in has a lower yield (28%). The target compound’s synthetic route and efficiency remain unclear but could be optimized by comparing these methods .

Functional Group Impact on Activity

- Fluoro and Methoxy Groups: The 5-fluoro and 2-methoxy groups on the benzenesulfonamide moiety (target compound and ) likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Pyridazine vs. Pyrimidine/Pyrazole Cores : Chromenyl-pyrazolopyrimidine derivatives () introduce fused heterocycles, which may improve binding affinity but complicate synthesis. The target compound’s pyridazine core balances simplicity and bioactivity .

- Sulfonamide vs. Acetonitrile : Benzenesulfonamide derivatives are often associated with kinase or protease inhibition, whereas acetonitrile derivatives () may act via reactive intermediates. This distinction highlights divergent therapeutic applications .

Environmental and Pharmacokinetic Considerations

- Perfluorinated Analogs : Perfluorinated benzenesulfonamides () exhibit high environmental persistence due to strong C–F bonds. The target compound’s single fluoro group reduces this risk, aligning with modern green chemistry principles .

- Halogenated Derivatives : Bromine- or nitro-substituted analogs () may exhibit higher toxicity or reactivity. The target compound’s methoxy and fluoro groups offer a safer profile .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry if single crystals are obtained .

- Infrared Spectroscopy (IR) : Validates sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .

How do structural modifications in the pyridazin-3-yl or benzenesulfonamide moieties influence biological target selectivity?

Advanced Research Question

- Methoxy Positioning : The 4-methoxyphenyl group on pyridazine enhances solubility and π-π stacking with hydrophobic binding pockets (e.g., enzyme active sites) .

- Fluorine Substitution : The 5-fluoro group on the benzene ring increases electronegativity, improving binding to targets like carbonic anhydrases or kinases via halogen bonding .

- Ethoxy Linker Flexibility : Adjusting the ethyleneoxy spacer length can modulate steric hindrance and conformational adaptability for target engagement .

Methodology : - Compare IC₅₀ values against structurally analogous compounds in enzymatic assays .

- Use molecular docking to simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) .

What experimental strategies mitigate low yields in the multi-step synthesis of this compound?

Advanced Research Question

- Step Optimization :

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Workup Refinement : Extract intermediates with ethyl acetate/water to remove unreacted reagents and salts .

How can researchers reconcile contradictory data on this compound’s biological activity across studies?

Advanced Research Question

- Source of Contradictions : Variability in assay conditions (e.g., pH, temperature) or differences in cell lines/animal models .

- Resolution Strategies :

- Standardized Assays : Replicate studies using uniform protocols (e.g., consistent ATP concentrations in kinase assays) .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for pharmacokinetic differences .

- Orthogonal Validation : Confirm activity via both enzymatic assays and cellular viability tests (e.g., MTT assays) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability :

- Acidic Conditions (pH <3) : Hydrolysis of the sulfonamide group may occur, detected via HPLC monitoring .

- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours at 25°C, ideal for in vitro assays .

- Thermal Stability :

- Decomposition observed >150°C (DSC/TGA analysis), requiring storage at –20°C .

Methodology :

- Decomposition observed >150°C (DSC/TGA analysis), requiring storage at –20°C .

- Use accelerated stability testing (40°C/75% RH) to predict shelf life .

How does this compound compare to structurally related sulfonamides in terms of pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : LogP values (calculated via HPLC) are lower than non-fluorinated analogs, improving aqueous solubility .

- Plasma Protein Binding : Fluoro and methoxy groups reduce binding to albumin, enhancing free drug availability (validate via equilibrium dialysis) .

- CYP450 Interactions : Fluorine substitution minimizes metabolism by CYP3A4, confirmed via hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.